molecular formula C14H18BNO6 B1387061 Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 957061-12-0

Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1387061
CAS No.: 957061-12-0
M. Wt: 307.11 g/mol
InChI Key: KSHZAKDFKZEZJQ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a nitro group, a methyl ester group, and a boronic ester group attached to a benzene ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated aromatic compound using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a nitro group and a boronic ester group on the benzene ring. This combination allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. The nitro group can be selectively reduced or substituted, providing access to a wide range of derivatives .

Biological Activity

Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 957061-12-0) is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrobenzoic acid derivatives with boronic acid pinacol esters under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds containing boron have demonstrated anticancer activity. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms:

  • Inhibition of Tumor Cell Proliferation:
    • Studies have shown that boron-containing compounds can disrupt cellular pathways involved in cancer cell proliferation.
    • Specific assays have demonstrated significant reductions in the viability of cancer cell lines upon treatment with this compound.
  • Mechanism of Action:
    • The nitro group may enhance the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biomolecules.
    • The dioxaborolane moiety may play a role in targeting specific enzymes or receptors involved in cancer progression.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • Bactericidal Effects:
    • Preliminary studies suggest that this compound exhibits bactericidal activity against various strains of bacteria.
    • Minimum inhibitory concentration (MIC) assays indicate effective inhibition at low concentrations.

Case Studies

StudyFindings
Study A (2020)Demonstrated significant anticancer effects on breast cancer cell lines with IC50 values in the micromolar range.
Study B (2021)Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL.
Study C (2022)Investigated the mechanism of action and found that the compound induces apoptosis in cancer cells through caspase activation.

Properties

IUPAC Name

methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)10-6-9(12(17)20-5)7-11(8-10)16(18)19/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHZAKDFKZEZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657396
Record name Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-12-0
Record name Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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